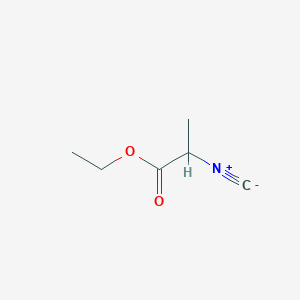
Ethyl 2-isocyanopropanoate
Overview
Description
Ethyl 2-isocyanopropanoate is an organic compound with the molecular formula C6H9NO2. It is a derivative of isocyanates and esters, characterized by the presence of an isocyanate group (-N=C=O) attached to a propanoate ester. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isocyanopropanoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-isocyanoacetate with trifluoroacetic anhydride in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is typically carried out at low temperatures, around -78°C, to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified through distillation and other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isocyanopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas and carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of ureas and carbamates.
Scientific Research Applications
Ethyl 2-isocyanopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of ethyl 2-isocyanopropanoate involves its reactivity with nucleophiles, leading to the formation of stable products. The isocyanate group is highly reactive and can form covalent bonds with various nucleophilic species, such as amines and alcohols. This reactivity is exploited in the synthesis of ureas, carbamates, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Ethyl isocyanate: Similar in structure but lacks the ester group.
Methyl isocyanopropanoate: Similar but with a methyl group instead of an ethyl group.
Ethyl 2-isocyanoacetate: Similar but with an acetate group instead of a propanoate group.
Uniqueness
Ethyl 2-isocyanopropanoate is unique due to its combination of an isocyanate group and an ester group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various applications, from organic synthesis to industrial production .
Properties
IUPAC Name |
ethyl 2-isocyanopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-9-6(8)5(2)7-3/h5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUISJFHBNLTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404377 | |
| Record name | Ethyl 2-isocyanopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33140-27-1 | |
| Record name | Ethyl 2-isocyanopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid](/img/structure/B1622409.png)




![2-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B1622416.png)








